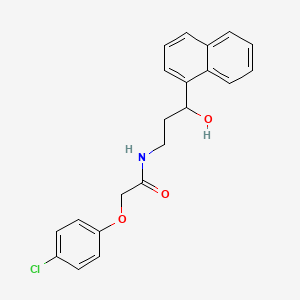

2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a naphthalen-1-yl-substituted hydroxypropyl chain. Its structure combines aromatic and aliphatic moieties, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules. The presence of the chlorophenoxy group enhances lipophilicity, while the hydroxypropyl-naphthalene segment may influence hydrogen-bonding interactions and molecular conformation.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c22-16-8-10-17(11-9-16)26-14-21(25)23-13-12-20(24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,20,24H,12-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUFACWFJITNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)COC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide is . The compound features a chlorophenoxy group, a naphthalene moiety, and an acetamide functional group, contributing to its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of similar chloroacetamides. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with a 4-chlorophenyl substituent exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to the compounds' ability to penetrate bacterial membranes due to their lipophilic nature .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against S. aureus | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | High | Moderate | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | Moderate | High | Low | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | Low | Low |

The biological activity of 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the chlorinated phenyl group enhances membrane permeability, allowing for more effective drug delivery into bacterial cells .

Anticancer Potential

In addition to its antimicrobial properties, compounds with similar structures have been evaluated for anticancer activity. Research indicates that the naphthalene moiety may contribute to cytotoxic effects against various cancer cell lines. For example, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of related naphthalene derivatives reported IC50 values indicating significant potency against breast cancer cell lines. The results suggested that structural modifications, such as the introduction of hydroxyl or halogen substituents, could enhance anticancer activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

Piperazine and thiophene substituents in the duloxetine-derived analogue introduce heterocyclic complexity, likely altering pharmacokinetics .

Triazole-containing 6m shows cytotoxic activity (43.2% brine shrimp mortality at 0.1 mg/mL), suggesting that linker choice impacts bioactivity .

Crystallographic and Conformational Analysis :

- The dichlorophenyl-pyrazolyl acetamide in exhibits three distinct conformers in the asymmetric unit, with dihedral angles varying between 44.5° and 77.5°. Such conformational flexibility contrasts with rigid triazole-linked compounds, highlighting the role of substituents in molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.